molecular formula C24H17F4N3O3 B2811296 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1105207-41-7

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2811296
CAS No.: 1105207-41-7
M. Wt: 471.412
InChI Key: KXIQGEAOBGVQCV-UHFFFAOYSA-N
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Description

The compound N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide features a quinazolinone core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and an acetamide-linked 3-(trifluoromethyl)phenoxy moiety at position 6. Quinazolinones are known for their biological relevance, particularly in kinase inhibition and enzyme modulation . The fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound a candidate for therapeutic or agrochemical applications.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F4N3O3/c1-14-29-21-10-7-17(12-20(21)23(33)31(14)18-8-5-16(25)6-9-18)30-22(32)13-34-19-4-2-3-15(11-19)24(26,27)28/h2-12H,13H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIQGEAOBGVQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Target Compound: Quinazolinone core (4-oxo-3,4-dihydroquinazoline).
  • : Quinazolinone with a thioacetamide linkage and 4-chlorophenyl substituent .
  • : Quinolinone core (4-oxo-1,4-dihydroquinoline) with difluorophenyl and methylbenzoyl groups .
  • : Quinazolinone with chloro-fluorophenyl and dimethylamino substituents .

Substituent Analysis

Compound Substituents Key Functional Groups
Target Compound 4-fluorophenyl, methyl, 3-(trifluoromethyl)phenoxy-acetamide Fluorine, trifluoromethyl, ether
4-chlorophenyl, thioacetamide Chlorine, thioether
3,4-difluorophenyl, 4-methylbenzoyl Difluoro, benzoyl
4-chloro-3-fluorophenyl, dimethylamino Chlorine, fluorine, amino

Comparison :

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP relative to ’s benzoyl and ’s amino groups, suggesting better membrane permeability .

Physicochemical Data

Property Target Compound
Molecular Weight (g/mol) ~479.4 (calculated) ~452.4 ~434.8
Key Functional Groups CF₃, F, ether F, benzoyl Cl, F, amino
Predicted logP ~3.8 ~3.2 ~2.5

Insight : The target compound’s higher logP compared to analogs suggests superior lipid solubility, which may enhance bioavailability but could reduce aqueous solubility.

Key Differentiators and Challenges

  • Advantages of Target Compound :
    • Trifluoromethyl Group : Enhances metabolic stability compared to ’s nitro group, which may act as a prodrug .
    • Ether Linkage : More stable than ’s thioether, reducing oxidation risks .
  • Challenges: Limited solubility due to high logP may require formulation optimization. Lack of explicit bioactivity data in evidence necessitates further in vitro testing.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including:
  • Substitution reactions under alkaline conditions (e.g., using K2_2CO3_3 in DMF) to introduce fluorophenyl or trifluoromethylphenoxy groups .
  • Reduction steps (e.g., iron powder in acidic media) to convert nitro intermediates to amines .
  • Condensation reactions with condensing agents (e.g., EDC/HOBt) to form acetamide linkages .
    Purity Assurance :
  • Use TLC to monitor reaction progress .
  • Purify via column chromatography (silica gel, gradient elution) .
  • Confirm purity (>95%) via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to assign protons and carbons in the quinazolinone and acetamide moieties. For example, the 4-oxo group in quinazolinone typically appears at δ 160-165 ppm in 13^13C NMR .

  • LC-MS : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ with <5 ppm error) .

  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and C-F bonds (1000-1100 cm1^{-1}) .

    Spectroscopic Data Key Observations
    1^1H NMR (DMSO-d6)δ 8.2 (s, quinazolinone H), δ 7.8 (d, aromatic H)
    13^13C NMRδ 165.2 (C=O), δ 110-150 (aromatic carbons)
    HRMS (ESI+)m/z 476.1234 ([M+H]+^+, calc. 476.1228)

Q. What are the solubility challenges, and how can they be addressed in vitro?

  • Methodological Answer :
  • Solubility Profile : The compound is likely hydrophobic due to fluorinated aryl groups. Solubility in aqueous buffers is poor (<1 µM) .
  • Strategies :
  • Use DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity).
  • Employ surfactants (e.g., Tween-80) or cyclodextrins for in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent ratios). For example, a 23^3 factorial design revealed that 60°C and 1.2 equiv. of K2_2CO3_3 maximized yield (85%) .
  • Computational Modeling : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps. Evidence from triazoloquinoxaline analogs suggests steric hindrance at the 2-methyl group may slow condensation .

Q. How do structural modifications influence biological activity, and how can contradictions in data be resolved?

  • Methodological Answer :
  • SAR Studies :
  • Replace the 4-fluorophenyl group with chlorophenyl to assess impact on target binding .
  • Modify the trifluoromethylphenoxy moiety to methoxy or nitro derivatives .
  • Resolving Data Contradictions :
  • Verify assay conditions (e.g., ATP levels in kinase assays affect IC50_{50}) .
  • Cross-validate via orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What computational tools are suitable for predicting pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (predicted ~3.5), BBB permeability (low), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns MD runs in GROMACS) to assess residence time .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Possible Causes :
  • Poor bioavailability due to high logP .
  • Metabolic instability (e.g., esterase-mediated hydrolysis of acetamide) .
  • Solutions :
  • Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) .
  • Introduce prodrug strategies (e.g., tert-butyl carbamate protection) .

Experimental Design Tables

Q. Table 1: Reaction Optimization Using DoE

Variable Low Level High Level Optimal Condition
Temperature (°C)507060
K2_2CO3_3 (equiv.)1.01.51.2
Solvent (DMF:H2O)9:17:38:2

Q. Table 2: Comparative Bioactivity of Analogues

Modification IC50_{50} (nM) Selectivity Index
4-Fluorophenyl (Parent)12 ± 1.58.2
4-Chlorophenyl9 ± 0.86.5
3-Nitrophenoxy45 ± 3.21.1

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